Aoibaclyin

Description

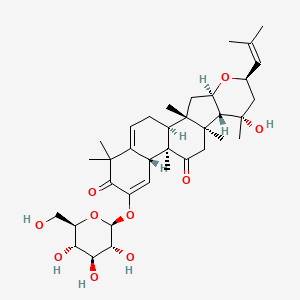

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H52O10 |

|---|---|

Molecular Weight |

644.8 g/mol |

IUPAC Name |

(1S,2S,4R,6R,8S,9R,10R,13R,14R)-8-hydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-15,19-diene-12,17-dione |

InChI |

InChI=1S/C36H52O10/c1-17(2)11-18-13-35(7,43)29-22(44-18)14-33(5)24-10-9-19-20(36(24,8)25(38)15-34(29,33)6)12-21(30(42)32(19,3)4)45-31-28(41)27(40)26(39)23(16-37)46-31/h9,11-12,18,20,22-24,26-29,31,37,39-41,43H,10,13-16H2,1-8H3/t18-,20+,22+,23+,24-,26+,27-,28+,29-,31+,33-,34+,35-,36-/m0/s1 |

InChI Key |

MJHZIBPAZLJXHU-DJJXZBOYSA-N |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@H]2[C@H](O1)C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)(C)O)C |

Canonical SMILES |

CC(=CC1CC(C2C(O1)CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)(C)O)C |

Synonyms |

aoibaclyin |

Origin of Product |

United States |

Methodological Paradigms for Investigating Aoibaclyin Systems

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Aoibaclyin Complexes

To understand the mechanism of action of this compound, it is crucial to characterize its interactions with biological macromolecules at an atomic level. This involves a suite of powerful spectroscopic and structural biology techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying biomolecular interactions in solution, providing insights into binding interfaces and conformational changes. For this compound, two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments would be invaluable for mapping its binding site on a target protein springernature.comnih.govresearchgate.net. By titrating a solution of an 15N-labeled protein with this compound, changes in the chemical shifts of specific amino acid residues in the HSQC spectrum can identify the binding site springernature.comnih.gov. Furthermore, advanced NMR techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can be used to screen for this compound binding to larger proteins and to identify the parts of the this compound molecule that are in close contact with the protein diva-portal.org.

Mass spectrometry (MS) is an indispensable tool for the characterization of natural products and their metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a standard method for the sensitive and selective detection and quantification of cucurbitane glycosides in various matrices nih.govresearchgate.netnih.govnih.gov. For this compound, this technique would be crucial for pharmacokinetic studies, enabling the identification and quantification of its metabolites in biological fluids and tissues. High-resolution mass spectrometry, such as that performed on Orbitrap or time-of-flight (TOF) instruments, would facilitate the elucidation of the chemical structures of these metabolites nih.govresearchgate.net. Furthermore, MS-based techniques can be employed to characterize covalent adducts that this compound might form with its biological targets, providing direct evidence of its mechanism of action.

Table 1: Mass Spectrometry Techniques for the Analysis of Cucurbitane Glucosides

| Technique | Application | Reference |

| HPLC-QTOF-MS/MS | Screening and differentiation of cucurbitacins and their glycosides. | nih.gov |

| HPLC-ESI-MS/MS | Quantitative determination of cucurbitane-type triterpenes and their glycosides in dietary supplements. | researchgate.netnih.gov |

| Ion Trap Mass Spectrometry (MRM) | Quantitation of bioactive cucurbitacins in plant extracts. | researchgate.net |

| HPLC-MS (Q1 Scans) | Simultaneous determination of cucurbitacins and their glucosides in plant material and body fluids. | nih.gov |

This table presents examples of mass spectrometry techniques applied to cucurbitane glucosides, the class of compounds to which this compound belongs.

To obtain a high-resolution three-dimensional structure of this compound in complex with its biological target, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold-standard techniques. X-ray crystallography can provide detailed atomic-level information about the binding mode of this compound, revealing the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex nih.govfrontiersin.orgvcu.eduresearchgate.netresearchgate.net. This information is invaluable for structure-based drug design efforts aimed at optimizing the potency and selectivity of this compound derivatives. For larger protein complexes that may be difficult to crystallize, cryo-EM has emerged as a powerful alternative for structure determination.

High-Throughput Screening and Assay Development for this compound Bioactivity

Identifying the biological activities of this compound and discovering molecules that can modulate its effects requires robust high-throughput screening (HTS) and assay development strategies.

Biochemical assays are essential for quantifying the inhibitory or activating effects of this compound on specific molecular targets, such as enzymes or receptors. For instance, if this compound is hypothesized to be an enzyme inhibitor, an assay can be developed to measure the rate of the enzymatic reaction in the presence and absence of the compound. For cucurbitane glucosides, various biochemical assays have been successfully employed, such as α-glucosidase inhibitory assays to screen for anti-diabetic activity mdpi.comnih.govresearchgate.net. The development of a robust and miniaturized assay is a prerequisite for HTS campaigns to screen large compound libraries for modulators of this compound's activity.

Table 2: Examples of Biochemical Assays Used for Screening Cucurbitane Glucosides

| Assay Type | Target/Activity | Reference |

| α-Glucosidase Inhibition Assay | Anti-diabetic activity | mdpi.comnih.govresearchgate.net |

| α-Amylase Inhibition Assay | Anti-diabetic activity | mdpi.com |

| PGC-1α Promoter Driven Luciferase Reporter Assay | PGC-1α promoter activity | figshare.com |

| Free Radical Scavenging Assays (DPPH, Hydroxyl, Superoxide) | Antioxidant activity | mdpi.comnih.govresearchgate.net |

| In vitro Insulin Secretion Assay | Insulin secretion activity | medchemexpress.cn |

This table provides examples of biochemical assays used to evaluate the bioactivity of cucurbitane glucosides, the class of compounds to which this compound belongs.

Phenotypic screening involves testing the effects of a compound on whole cells or organisms to identify a desired physiological outcome, without prior knowledge of the specific molecular target. This approach is particularly useful for discovering novel biological activities of natural products like this compound. High-content imaging and analysis platforms can be used to screen for this compound-induced changes in cellular morphology, protein localization, or other cellular phenotypes. For example, assays measuring cell viability, apoptosis, or the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cell lines have been used to assess the anti-inflammatory and cytotoxic potential of other cucurbitane glycosides nih.gov. Such phenotypic screens can uncover unexpected therapeutic applications for this compound and provide the starting point for subsequent target identification studies.

Based on a comprehensive search of scientific literature and chemical databases, the chemical compound “this compound” does not appear to be a recognized or documented substance. As a result, there is no available research data to generate an article on the methodological paradigms for its investigation, including computational chemistry and molecular modeling.

The search for "this compound" and its potential study through quantum mechanical calculations, molecular dynamics simulations, or homology modeling for related proteins did not yield any relevant findings. This suggests that the name may be misspelled, is a very novel or proprietary compound not yet described in public research, or is a theoretical molecule that has not been synthesized or studied.

Without any foundational information on the existence, structure, or biological context of "this compound," it is not possible to provide scientifically accurate content regarding the application of computational research methods as requested in the article outline.

Molecular and Cellular Mechanisms of Aoibaclyin Action

Deconvolution of Aoibaclyin's Direct Molecular Targets

Identifying the precise molecular entities that this compound interacts with directly is crucial for understanding its mechanism of action. Current information provides context based on related compounds, but specific targets for this compound require further deconvolution.

Ligand Binding Kinetics and Thermodynamics of this compound

Enzyme Modulation by this compound: Kinetic and Mechanistic Studies

While some compounds isolated alongside this compound, such as bryoamaride (B3146934) and 25-O-acetylbryoamaride, have demonstrated in vitro activity against protein tyrosine phosphatase 1B (PTP1B), direct evidence of this compound's own enzyme modulation capabilities, including kinetic and mechanistic studies, is not explicitly detailed in the search results. researchgate.net Enzyme modulation can involve inhibition or activation, affecting reaction rates and catalytic mechanisms. Studies in this area typically involve enzyme assays to determine parameters like IC50 or Ki values and detailed mechanistic investigations.

Protein-Protein Interaction (PPI) and Protein-Nucleic Acid Interaction (PNI) Perturbations by this compound

There is no specific information available in the retrieved data regarding the ability of this compound to perturb protein-protein interactions (PPIs) or protein-nucleic acid interactions (PNIs). PPIs are fundamental to numerous cellular processes, and their modulation can have widespread effects. genome.jp PNIs, involving the binding of proteins to DNA or RNA, are critical for processes like transcription, translation, and genome maintenance. wikipedia.orgthermofisher.comfarmaciajournal.com Techniques exist to study these interactions and how small molecules might influence them. ebi.ac.ukpitt.edu However, the impact of this compound on these specific types of molecular interactions has not been described.

Dissection of Intracellular Signaling Pathway Alterations by this compound

Understanding how this compound influences intracellular signaling pathways is key to elucidating its cellular effects. While related cucurbitacins have been implicated in modulating certain pathways, direct evidence for this compound's effects on specific cascades and second messenger systems is limited.

This compound-Induced Cellular Phenotypes in Model Systems

Impact of this compound on Cellular Differentiation and Morphogenesis

This compound is a pentacyclic cucurbitane glucoside that has been isolated from natural sources, including the fruits of Gymnopetalum integrifolium and Momordica charantia, plants belonging to the Cucurbitaceae family. researchgate.netnih.govresearchgate.netslideshare.netresearchgate.networdpress.comresearchgate.net Research into the biological activities of compounds from this family has revealed a range of effects, including impacts on cellular processes. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Detailed research findings concerning the impact of this compound on cellular differentiation have identified its influence on the differentiation of monocytes into macrophages. Studies have indicated that this compound is more potent in inhibiting the differentiation of monocytes into macrophages and subsequent foam cell formation when compared to nobiletin, a permethoxylated counterpart. researchgate.net Monocyte-to-macrophage differentiation is a critical process in the immune response and plays a significant role in various physiological and pathological conditions, including inflammation and the development of atherosclerotic plaques, where foam cells (lipid-laden macrophages) are key components. The observed inhibitory effect of this compound on this differentiation pathway suggests a potential modulatory role in immune cell development and related disease processes. researchgate.net

Structure Activity Relationship Sar and Rational Design Principles for Aoibaclyin Analogues

Systematic Elucidation of Aoibaclyin's Pharmacophore and Essential Structural Motifs

The pharmacophore of this compound, representing the essential spatial arrangement of features necessary for its biological activity, is largely inferred from the broader family of cucurbitacins. The core structure, a tetracyclic triterpenoid (B12794562) skeleton known as the cucurbitane skeleton, is the foundational motif. Key structural features that contribute to the biological activity of cucurbitacins, and by extension this compound, have been identified through extensive structure-activity relationship (SAR) studies on various analogues.

The presence and nature of functional groups at specific positions on the cucurbitane skeleton are critical for activity. For instance, modifications to the hydroxyl groups, particularly at the C-2 and C-16 positions, have been shown to significantly influence the biological effects of cucurbitacin B, a closely related compound. The introduction of an acyl group at the 2-hydroxyl position has been reported to decrease anticancer activity, highlighting the importance of this specific moiety.

Furthermore, the side chain attached to the core structure plays a crucial role in modulating activity. Variations in the side chain, including the presence of double bonds and hydroxyl groups, can impact the molecule's interaction with its biological targets. The glycosylation pattern, as seen in this compound, introduces another layer of complexity and potential for interaction with cellular components. The sugar moiety can influence the compound's solubility, bioavailability, and target recognition.

Key structural motifs considered essential for the activity of this compound and its analogues include:

The rigid tetracyclic core of the cucurbitane skeleton.

The presence of specific oxygen-containing functional groups and their stereochemistry.

The nature and conformation of the side chain.

The glycosidic linkage and the type of sugar moiety.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be applied to guide the design of new analogues. A QSAR study on cucurbitacin derivatives has demonstrated the utility of this approach in understanding their cytotoxic activity.

The development of a QSAR model for this compound analogues would involve several key steps:

Data Set Preparation: A series of this compound derivatives with varying structural modifications and their corresponding measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model could then be used to predict the biological activity of novel, yet-to-be-synthesized this compound analogues, thereby prioritizing the synthesis of compounds with the highest predicted potency. The descriptors identified as significant in the QSAR model would also provide valuable insights into the structural features that are most influential for the desired biological effect.

Rational Design and Synthetic Strategies for Novel this compound Analogues

The rational design of novel this compound analogues is guided by the SAR and QSAR principles discussed previously. The primary goal is to synthesize derivatives with improved activity, selectivity, and pharmacokinetic properties. Key strategies for the structural modification of the this compound scaffold can be inferred from studies on related cucurbitacins.

Modification of Hydroxyl Groups: The hydroxyl groups on the cucurbitane skeleton are prime targets for modification. Esterification, etherification, or oxidation of these groups can lead to analogues with altered polarity and hydrogen bonding capabilities, potentially influencing their interaction with biological targets. For example, selective acylation of the 16-hydroxyl group in cucurbitacin B, while protecting the more reactive 2-hydroxyl group, has been explored as a strategy to enhance anti-hepatocellular carcinoma activity.

Side Chain Modification: The side chain offers another avenue for structural diversification. Modifications could include altering the length of the chain, introducing new functional groups, or changing the degree of unsaturation. These changes can impact the molecule's flexibility and its ability to fit into the binding pocket of a target protein.

Glycosidic Bond and Sugar Moiety Alteration: The glycosidic linkage in this compound can be modified to create analogues with different sugar moieties or to replace the sugar with other polar groups. This can affect the compound's water solubility and its recognition by cellular transport systems or target enzymes.

Synthetic strategies to achieve these modifications often involve multi-step processes, starting with the isolation of this compound from its natural source, Gymnopetalum integrifolium. The synthesis would then proceed with protection of reactive functional groups, followed by the desired chemical transformations and subsequent deprotection steps to yield the final analogues.

Table 1: Potential Modifications for this compound Analogues and Their Rationale

| Modification Site | Type of Modification | Rationale |

| Hydroxyl Groups (e.g., C-2, C-16) | Esterification, Etherification | Alter polarity, hydrogen bonding, and target interaction. |

| Side Chain | Alter length, saturation, functional groups | Modify flexibility and binding affinity. |

| Glycosidic Moiety | Change sugar type, replace with other groups | Influence solubility, bioavailability, and target recognition. |

Computational Predictive Modeling of this compound-Target Interactions and Binding Affinity

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interactions between small molecules like this compound and their potential biological targets. These in silico approaches can provide valuable insights into the binding mode, binding affinity, and stability of the ligand-protein complex, thereby guiding the rational design of more potent analogues.

Molecular docking studies on related cucurbitacins have been performed to predict their binding to various protein targets. For instance, cucurbitacins A and B have been computationally evaluated for their binding potential to the anaplastic lymphoma kinase (ALK), a target in lung cancer treatment. nih.gov Such studies typically involve:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound and the target protein are prepared.

Docking Simulation: The ligand is computationally placed into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein are then analyzed.

Molecular dynamics simulations can further refine the results of molecular docking by simulating the dynamic behavior of the this compound-target complex over time. This can provide information on the stability of the binding and the conformational changes that may occur upon ligand binding.

The predicted binding affinity, often expressed as a binding energy (e.g., in kcal/mol), can be used to rank different this compound analogues and prioritize those with the most favorable predicted interactions for synthesis and experimental testing.

Conformational Analysis and Dynamics of this compound and its Complexes

The three-dimensional conformation of this compound and its flexibility are crucial determinants of its biological activity. Conformational analysis aims to identify the stable low-energy conformations of the molecule, both in its free state and when bound to a biological target.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational space of this compound. These methods can identify the preferred spatial arrangements of the tetracyclic core, the side chain, and the glycosidic moiety.

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound and its complexes with target proteins. An MD simulation of the docked complex of cucurbitacin B with a target protein, for example, has been used to assess the stability of the interaction over a simulation period of 100 ns. nih.gov These simulations can reveal:

The flexibility of different parts of the this compound molecule.

The stability of the key interactions (e.g., hydrogen bonds) between this compound and its target.

The conformational changes in both the ligand and the protein upon binding.

Understanding the conformational preferences and dynamics of this compound is essential for a complete picture of its structure-activity relationship and can provide valuable guidance for the design of analogues with optimized shapes and flexibilities to better fit their biological targets.

Biosynthesis, Biodegradation, and Environmental Fate of Aoibaclyin in Research Contexts

Elucidation of Natural Biosynthetic Pathways Leading to Aoibaclyin (if applicable)

While this compound has been isolated from plant sources, the specific natural biosynthetic pathways responsible for its formation have not been fully elucidated in the examined research. It is known to be a cucurbitane-type triterpene glucoside, isolated from species within the Cucurbitaceae family, such as Gymnopetalum integrifolium and Momordica charantia researchgate.netuni-graz.atresearchgate.netresearchgate.netslideshare.netresearchgate.netresearchgate.networdpress.comresearchgate.net. Research suggests that understanding the production of such compounds requires the isolation of more similar structures and precursors uni-graz.at. The biosynthesis of cucurbitacins in different plant families may involve convergent evolutionary pathways researchgate.net.

Identification of Precursor Molecules and Intermediates in this compound Biosynthesis

Specific precursor molecules and intermediates directly involved in the biosynthesis of this compound have not been identified in the reviewed literature. Research indicates a need for further investigation to understand how this compound is produced in plants uni-graz.at.

Characterization of Key Enzymes and Co-factors in this compound Biogenesis

The key enzymes and co-factors specifically involved in the biogenesis of this compound have not been characterized in the available research.

This compound Degradation Pathways in Non-Human Biological Systems

Detailed studies on the degradation pathways of this compound in non-human biological systems, such as microbial or cell culture models, are not available in the consulted sources.

Enzymatic and Non-Enzymatic Degradation Mechanisms of this compound in Microbial or Cell Culture Models

Specific enzymatic and non-enzymatic degradation mechanisms of this compound in microbial or cell culture models have not been described in the examined literature.

Metabolomic Profiling of this compound Degradation Products in Research Systems

There is no published information available regarding the metabolomic profiling of degradation products of this compound in research systems.

Aoibaclyin As a Chemical Probe and Research Tool in Biological Discovery

Development and Application of Aoibaclyin as a Specific Chemical Probe

The initial development of this compound involves its isolation and structural characterization from plant sources. researchgate.netnih.gov This process establishes the compound's existence and chemical identity, a fundamental step in its potential use as a research tool. However, the provided information does not detail specific modifications or conjugations of this compound to enhance its properties for targeted biological probing, such as the addition of tags for visualization or affinity purification, which are common in the development of specific chemical probes. The available literature focuses on its natural occurrence and structural analysis rather than its synthetic modification or application in probe-based research.

Comparative Analysis of this compound with Established Chemical Biology Modulators

A comparative analysis of this compound with established chemical biology modulators requires a clear understanding of this compound's specific biological target(s) or mechanism(s) of action. While other compounds from natural sources, such as certain diterpenes, have been described as pharmacological tools with defined targets like protein kinase C, the provided information on this compound does not specify such a target or mechanism. wordpress.com Without this fundamental information, a meaningful scientific comparison of this compound's utility and specificity as a research tool against well-characterized chemical biology modulators cannot be performed based on the available data.

Interdisciplinary Perspectives and Future Directions in Aoibaclyin Research

Integration of Multi-Omics Data (Genomics, Epigenomics, Proteomics, Metabolomics) for Holistic Aoibaclyin Understanding

A comprehensive understanding of how this compound interacts with biological systems can be achieved through the integration of multi-omics data. Multi-omics approaches combine data from different layers of biological information, such as the genome (genetic makeup), epigenome (modifications to DNA and associated proteins), proteome (complete set of proteins), and metabolome (complete set of small molecules or metabolites) nih.govyoutube.comnih.govmdpi.combiorxiv.org.

Applying multi-omics to this compound research would involve studying the changes induced by this compound exposure in a biological system (e.g., cells or model organisms) at these different molecular levels. For instance, transcriptomics (a part of genomics) could reveal which genes are upregulated or downregulated in response to this compound. Proteomics could identify changes in protein abundance and modifications, providing insights into the functional machinery affected. Metabolomics could pinpoint alterations in metabolic pathways, indicating how this compound influences cellular biochemical processes nih.govnih.gov. Integrating these datasets through bioinformatics and computational biology can provide a holistic view of the complex molecular network modulated by this compound, potentially revealing its mechanism of action, identifying biomarkers of exposure or response, and suggesting downstream biological effects. Studies on other compounds have shown the power of integrated multi-omics in understanding biological processes and disease states nih.govyoutube.comnih.govmdpi.combiorxiv.org.

Advancements in Microfluidics and High-Content Imaging for this compound Studies

Microfluidics and high-content imaging technologies offer powerful tools for studying the effects of compounds like this compound with increased efficiency and detail. Microfluidic devices allow for the manipulation and analysis of small volumes of fluids in channels typically tens to hundreds of micrometers in size. This enables high-throughput screening of compounds, using fewer reagents and cells, and creating more physiologically relevant microenvironments for cell culture.

Coupling microfluidics with high-content imaging allows for automated, quantitative analysis of cellular responses to this compound. High-content imaging systems can capture detailed images of cells and analyze multiple parameters simultaneously, such as cell morphology, protein localization, and cellular signaling pathways, in a high-throughput manner. This combination could be used to screen the effects of this compound on different cell types, evaluate dose-responses, and observe dynamic cellular events in real-time. These technologies can accelerate the identification of cellular targets and pathways affected by this compound and provide statistically robust data from a large number of individual cells.

Role of Artificial Intelligence and Machine Learning in Accelerating this compound Research and Prediction

Artificial intelligence (AI) and machine learning (ML), subsets of AI focused on enabling systems to learn from data google.comiabac.org, can play a transformative role in accelerating this compound research. As research generates increasingly large and complex datasets (e.g., from multi-omics and high-content imaging), AI/ML algorithms can be employed to analyze these data, identify patterns, and make predictions that would be challenging for traditional methods google.comtraining.gov.autu-darmstadt.decase.eduiabac.org.

Potential applications of AI/ML in this compound research include:

Activity Prediction: Building models that predict the biological activity of this compound or its potential derivatives based on their chemical structure and data from experimental assays.

Target Identification: Analyzing omics data to identify potential protein or genetic targets that are most likely modulated by this compound.

Mechanism Elucidation: Using ML algorithms to infer complex biological pathways and networks affected by this compound from integrated multi-omics data.

Synthesis Design: Applying AI to design more efficient or novel synthesis routes for this compound or its analogs, if chemical synthesis becomes relevant for research or development.

Data Analysis and Interpretation: Automating and enhancing the analysis and interpretation of large experimental datasets generated during this compound studies.

By leveraging AI/ML, researchers can potentially prioritize experiments, uncover hidden relationships within data, and accelerate the process of understanding this compound's properties and potential applications.

Unexplored Biological Systems and Disease Models for this compound Mechanism Elucidation

While this compound has been isolated from plants used in traditional medicine researchgate.netslideshare.net, its effects in various biological systems and relevant disease models remain largely unexplored in a rigorous scientific context. Future research could investigate the activity of this compound in a broader range of in vitro and in vivo models to fully understand its biological potential.

This could include:

Diverse Cell Lines: Testing this compound on a wider array of human and animal cell lines representing different tissues and disease states (e.g., various cancer types, immune cells, neuronal cells) to assess its cytotoxicity, signaling effects, or other cellular responses.

Organoid Models: Utilizing 3D organoid cultures, which better mimic the complexity of human organs than traditional 2D cell cultures, to study this compound's effects in a more physiologically relevant context.

Animal Models: Investigating the effects of this compound in relevant animal models of diseases, potentially guided by insights from in vitro studies or traditional uses of the source plants. This would be crucial for understanding its pharmacokinetics, pharmacodynamics, and potential efficacy and safety in vivo.

Microbial Systems: Exploring potential interactions of this compound with microbial systems, given that some natural products have antimicrobial or microbiome-modulating effects.

Expanding the range of biological systems and disease models studied would provide a more comprehensive picture of this compound's potential biological activities and therapeutic relevance.

Methodological Challenges and Innovative Solutions in this compound Research

Research into natural products like this compound often presents unique methodological challenges. These can include the complexity of isolation and purification from natural sources, potential variations in compound concentration based on growth conditions of the source plant, and the need for sensitive and specific analytical methods. Studying the intricate mechanisms of action of complex natural molecules in biological systems also poses significant challenges.

Innovative solutions and approaches can help overcome these hurdles:

Advanced Isolation and Purification Techniques: Employing techniques such as countercurrent chromatography or sophisticated mass spectrometry-guided fractionation to improve the efficiency and yield of this compound isolation.

Analytical Method Development: Developing highly sensitive and specific analytical methods, such as LC-MS/MS or NMR-based techniques, for the detection, quantification, and metabolic profiling of this compound in complex biological matrices.

** cheminformatics and Structural Activity Relationship (SAR) Studies:** Using computational tools to analyze the structure of this compound and its potential analogs to predict biological activity and guide the synthesis or isolation of compounds with enhanced properties.

CRISPR-Cas9 Screening: Utilizing gene editing technologies like CRISPR-Cas9 to perform functional genomic screens in cells treated with this compound, helping to identify genes that modulate cellular sensitivity or resistance to the compound.

Systems Biology Modeling: Developing computational models that integrate diverse biological data to simulate the effects of this compound on cellular pathways and predict outcomes.

Addressing these methodological challenges with innovative solutions will be crucial for advancing the understanding and potential application of this compound in various fields.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Aoibaclyin, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols should include detailed stoichiometry, solvent systems, and reaction conditions (e.g., temperature, catalysis) from peer-reviewed studies. Characterization requires multi-modal techniques: NMR for structural elucidation , HPLC for purity assessment (>95% threshold) , and mass spectrometry for molecular confirmation. Reproducibility hinges on documenting batch-specific variations and validating protocols across independent labs .

Q. What standard analytical techniques are recommended to assess this compound’s stability under varying physiological conditions?

- Methodological Answer : Use accelerated stability testing (e.g., ICH guidelines) with LC-MS to monitor degradation products. Buffer systems mimicking physiological pH (e.g., 7.4) and temperature-controlled incubators (37°C) are critical. Quantify degradation kinetics using Arrhenius equations to extrapolate shelf-life .

Q. How can researchers design dose-response studies to evaluate this compound’s in vitro efficacy?

- Methodological Answer : Employ a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate replicates. Use cell viability assays (MTT, resazurin) and normalize data to positive/negative controls. Statistical analysis (ANOVA with post-hoc tests) must account for batch-to-batch variability in compound potency .

Advanced Research Questions

Q. How should contradictory data on this compound’s pharmacological targets be resolved?

- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., cell lines, assay endpoints). Use orthogonal validation methods: CRISPR knockouts for target engagement, isothermal titration calorimetry (ITC) for binding affinity, and molecular docking to reconcile structural discrepancies . Meta-analyses with heterogeneity indices (I²) can quantify data inconsistency .

Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional target-based assays fail?

- Methodological Answer : Implement multi-omics approaches: phosphoproteomics to map signaling pathways, metabolomics to identify perturbed networks, and chemoproteomics for off-target profiling. Functional genomics (e.g., genome-wide siRNA screens) can reveal synthetic lethal interactions. Integrate findings with pathway enrichment tools (DAVID, STRING) .

Q. How can researchers address variability in this compound’s bioactivity across in vivo models?

- Methodological Answer : Standardize animal models by genetic background (e.g., C57BL/6 vs. BALB/c) and microbiota status. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with efficacy. Employ longitudinal sampling and mixed-effects models to account for inter-individual variability .

Q. What computational frameworks are robust for predicting this compound’s structure-activity relationships (SAR) in novel derivatives?

- Methodological Answer : Combine QSAR models (e.g., Random Forest, SVM) with molecular dynamics simulations to assess binding stability. Validate predictions via synthetic feasibility filters (e.g., retrosynthetic AI tools) and in vitro testing of prioritized analogs. Cross-validate models using external datasets to avoid overfitting .

Methodological Best Practices

- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causality in conflicting results .

- Experimental Design : Use factorial designs to isolate variables (e.g., pH, temperature) influencing this compound’s reactivity. Power analyses (α=0.05, β=0.2) ensure adequate sample sizes .

- Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public dataset deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.